molecular formula C19H13N3O B4485529 3-amino-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile

3-amino-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile

Cat. No.: B4485529
M. Wt: 299.3 g/mol
InChI Key: NPVOBTDUVGTYJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile is a heterocyclic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, antioxidant, and anti-inflammatory properties . The unique structure of this compound, which includes a pyridine ring fused to a benzochromene core, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile typically involves multi-component reactions. One common method is the reaction of salicylic aldehyde with malononitrile and pyridine derivatives under thermal or ultrasound activation conditions . The reaction can be carried out in various solvents such as isopropanol, ethanol, tetrahydrofuran, dioxane, or polyethylene glycol-400. The presence or absence of a catalyst can also influence the reaction outcome .

Industrial Production Methods

the principles of green chemistry, such as catalyst-free conditions and the use of environmentally benign solvents, are often applied to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve refluxing in solvents like ethanol or methanol .

Major Products

The major products formed from these reactions include various substituted chromene derivatives, which can exhibit enhanced biological activities .

Mechanism of Action

The mechanism of action of 3-amino-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

3-amino-1-pyridin-4-yl-1H-benzo[f]chromene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O/c20-11-15-17(13-7-9-22-10-8-13)18-14-4-2-1-3-12(14)5-6-16(18)23-19(15)21/h1-10,17H,21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVOBTDUVGTYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(C(=C(O3)N)C#N)C4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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